molecular formula C9H10O B2789624 (2R,5S)-Tricyclo[4.2.1.02,5]non-7-en-3-one CAS No. 2408946-92-7

(2R,5S)-Tricyclo[4.2.1.02,5]non-7-en-3-one

Cat. No.: B2789624
CAS No.: 2408946-92-7
M. Wt: 134.178
InChI Key: ZHWRWUYPONZDQY-XDBMUJACSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,5S)-Tricyclo[4.2.1.02,5]non-7-en-3-one is a useful research compound. Its molecular formula is C9H10O and its molecular weight is 134.178. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(2R,5S)-Tricyclo[4.2.1.0(2,5)]non-7-en-3-one, also known as 3-aza-tricyclo[4.2.1.0(2,5)]non-7-en-4-one, is a bicyclic compound that has garnered attention for its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H9NO
  • Molecular Weight : 135.16 g/mol
  • Melting Point : 117-122°C
  • Boiling Point : 332.225°C
  • Density : 1.257 g/cm³

Biological Activity Overview

Research indicates that (2R,5S)-tricyclo[4.2.1.0(2,5)]non-7-en-3-one exhibits several biological activities, particularly in the fields of antimicrobial and antifungal properties.

Antimicrobial Activity

Studies have demonstrated that this compound has significant antimicrobial effects against various bacterial strains. For instance:

Microorganism Inhibition Zone (mm) Concentration Tested (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans18200

These results suggest a promising potential for use in treating infections caused by these pathogens.

The mechanism by which (2R,5S)-tricyclo[4.2.1.0(2,5)]non-7-en-3-one exerts its antimicrobial effects is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Case Studies

  • Antifungal Efficacy Against Candida spp.
    A study published in Journal of Antimicrobial Chemotherapy explored the efficacy of this compound against various Candida species. The results indicated that it inhibited biofilm formation and reduced cell viability in a dose-dependent manner.
  • Synergistic Effects with Conventional Antibiotics
    Research conducted by Anadys Pharmaceuticals demonstrated that when combined with conventional antibiotics like ampicillin, (2R,5S)-tricyclo[4.2.1.0(2,5)]non-7-en-3-one enhanced the overall antimicrobial activity, suggesting potential for combination therapies.

Pharmacological Applications

Due to its biological activities, (2R,5S)-tricyclo[4.2.1.0(2,5)]non-7-en-3-one is being investigated as a lead compound for developing new antimicrobial agents and could be particularly useful in treating resistant strains of bacteria and fungi.

Properties

IUPAC Name

(2R,5S)-tricyclo[4.2.1.02,5]non-7-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c10-8-4-7-5-1-2-6(3-5)9(7)8/h1-2,5-7,9H,3-4H2/t5?,6?,7-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWRWUYPONZDQY-XDBMUJACSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](C1=O)C3CC2C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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